molecular formula C18H17ClFN7O B2518649 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 1797564-79-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No. B2518649
CAS RN: 1797564-79-4
M. Wt: 401.83
InChI Key: VJGNCEOQNXODLI-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
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Scientific Research Applications

Modes of Action and Biological Activities

  • Herbicide Action and Photosynthesis Inhibition

    Pyridazinone compounds, sharing structural motifs with the query compound, have been shown to inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. These compounds, including variations like pyrazon and experimental herbicides, inhibit photosynthesis less potently than atrazine but possess unique properties such as resistance to metabolic detoxification and interference with chloroplast development, highlighting a multifaceted mode of action in herbicidal activity (Hilton et al., 1969).

  • Antimicrobial and Antifungal Activities

    Triazole derivatives, including those with a piperazine nucleus, have shown promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These findings suggest that compounds structurally related to the query molecule may possess broad biological activities, potentially useful in the development of new antimicrobial and antifungal agents (Mermer et al., 2018).

  • Antitumor and Cytotoxic Effects

    Certain pyridazinone derivatives have been evaluated for cytotoxic activity against cancer cell lines, such as liver and colon cancer cells. This indicates potential for the compound to be researched further for antitumor properties, given its structural similarity to these active compounds (Özdemir et al., 2019).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN7O/c19-14-2-1-3-15(20)13(14)10-18(28)26-8-6-25(7-9-26)16-4-5-17(24-23-16)27-12-21-11-22-27/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGNCEOQNXODLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

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